molecular formula C13H16O3 B13875502 6-(Benzyloxy)oxepan-3-one

6-(Benzyloxy)oxepan-3-one

Cat. No.: B13875502
M. Wt: 220.26 g/mol
InChI Key: IUKPYNTXGZIXRR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)oxepan-3-one is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom and a benzyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)oxepan-3-one typically involves the cyclization of appropriate precursors. One common method is the lactonization of hydroxy acids. For instance, the reduction of (–)-mentholactone with diisobutylaluminum hydride in methylene chloride at low temperatures can yield oxepan-2-ol derivatives . The specific conditions, such as temperature and choice of reducing agent, play a crucial role in determining the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the lactonization process and the availability of starting materials are key factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)oxepan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction can produce a hydroxyl-substituted oxepane.

Scientific Research Applications

6-(Benzyloxy)oxepan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)oxepan-3-one involves its interaction with specific molecular targets. For instance, its derivatives may act on bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)oxepan-3-one is unique due to its benzyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-phenylmethoxyoxepan-3-one

InChI

InChI=1S/C13H16O3/c14-12-6-7-13(10-15-9-12)16-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

IUKPYNTXGZIXRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)COCC1OCC2=CC=CC=C2

Origin of Product

United States

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